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Compound of Interest

Compound Name: 3-Propylbenzaldehyde

Cat. No.: B025478

An In-depth Technical Guide to the Spectroscopic Data of 3-Propylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Propylbenzaldehyde (C10H120), a key aromatic aldehyde. The information presented herein is
essential for the identification, characterization, and quality control of this compound in
research and development settings. This document details its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental
protocols for acquiring such spectra.

Molecular Structure and Properties

o |[UPAC Name: 3-propylbenzaldehyde
e Molecular Formula: C10H120[1][2]

e Molecular Weight: 148.20 g/mol [1][2]
e CAS Number: 103528-31-0[1][2]

Spectroscopic Data

The following sections present the expected spectroscopic data for 3-Propylbenzaldehyde.
This data is critical for structural elucidation and confirmation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of organic
molecules by probing the magnetic properties of atomic nuclei.[3]

IH NMR (Proton NMR) Data (Predicted)

Solvent: CDCls, Reference: TMS at 0.00 ppm

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~9.98 S 1H Aldehyde H (CHO)
~7.71 S 1H Aromatic H (Ar-H, C2)
~7.65 d 1H Aromatic H (Ar-H, C6)
~7.45 t 1H Aromatic H (Ar-H, C5)
~7.39 d 1H Aromatic H (Ar-H, C4)
~2.65 t 2H Benzylic CHz
~1.68 sextet 2H Methylene CH:2
~0.95 t 3H Methyl CHs

13C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: CDCl3
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Chemical Shift (6) ppm

Carbon Assignment

~192.5 Aldehyde C=0

~144.0 Aromatic C (C3-propyl)
~136.8 Aromatic C (Cl-aldehyde)
~134.5 Aromatic CH (C5)

~129.5 Aromatic CH (C6)

~129.0 Aromatic CH (C4)

~127.0 Aromatic CH (C2)

~38.0 Benzylic CH2

~24.5 Methylene CH:2

~14.0 Methyl CHs

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of atoms and is used to determine the functional

groups in a molecule.[4] For aromatic aldehydes like 3-Propylbenzaldehyde, conjugation of

the aldehyde to the aromatic ring lowers the C=0 stretching frequency.[5][6]

Key IR Absorption Bands (Predicted)
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Wavenumber (cm~—?) Vibration Type Functional Group
~3070 C-H Stretch Aromatic

~2960, ~2870 C-H Stretch Propyl (Aliphatic)

~2820, ~2720 C-H Stretch (Fermi doublet) Aldehyde

~1705 C=0 Stretch Aromatic Aldehyde
~1600, ~1585, ~1465 C=C Stretch Aromatic Ring

~1210 - 1160 C-C Stretch Ar-CHO

~800, ~740 C-H Bend (out-of-plane) 1,3-disubstituted aromatic

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio, providing information about the molecular weight and
fragmentation pattern. For benzaldehyde derivatives, common fragmentations include the loss
of a hydrogen atom and the loss of the entire aldehyde group.[7]

Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z lon Interpretation
148 [M]* Molecular lon
Loss of the aldehydic
147 [M-H]*+
hydrogen
119 [M-CHOJ* Loss of the formyl group
Tropylium ion (rearranged from
91 [C7HA]* by ( J
loss of propyl group)
77 [CeHs]* Phenyl cation

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data described above.
Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of 3-Propylbenzaldehyde in approximately 0.6 mL of
a deuterated solvent (e.g., Chloroform-d, CDCIs) within a clean NMR tube.[8] Ensure the
sample is free of solid particles by filtering it through a pipette with a small plug of glass wool.

[9]

e Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize magnetic field homogeneity.

o Data Acquisition:

o H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. A
sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

o 13C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger
number of scans will be necessary due to the lower natural abundance and sensitivity of
the 13C nucleus.

IR Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflection (ATR) is a common technique that enables the analysis of liquid
samples with minimal preparation.[4]

e Background Scan: Clean the ATR crystal surface (e.g., with isopropanol) and record a
background spectrum. This will be subtracted from the sample spectrum.

o Sample Application: Place a single drop of neat 3-Propylbenzaldehyde directly onto the
ATR crystal.

» Data Acquisition: Acquire the IR spectrum. The instrument will measure the absorbance of
infrared light at different wavenumbers.

» Cleaning: Thoroughly clean the ATR crystal after the measurement.
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Mass Spectrometry Protocol (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile organic
compounds like 3-Propylbenzaldehyde.[10][11]

Sample Preparation: Prepare a dilute solution of 3-Propylbenzaldehyde in a volatile organic
solvent (e.g., dichloromethane or hexane).

o GC Separation: Inject a small volume (e.g., 1 uL) of the solution into the GC. The sample is
vaporized and travels through a capillary column, which separates the components based on
their boiling points and interactions with the column's stationary phase.

e MS Analysis: As 3-Propylbenzaldehyde elutes from the GC column, it enters the mass
spectrometer.

« lonization: The molecules are ionized, typically using Electron lonization (EI), which
bombards them with high-energy electrons, causing fragmentation.

o Detection: The resulting ions (the molecular ion and its fragments) are separated by the
mass analyzer based on their mass-to-charge (m/z) ratio and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic
compound like 3-Propylbenzaldehyde using the spectroscopic techniques discussed.
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Spectroscopic Analysis Workflow for Structural Elucidation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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